molecular formula C20H31N3O4S B6103014 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine

Cat. No. B6103014
M. Wt: 409.5 g/mol
InChI Key: AZNSZOYNMPSCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained significant attention from the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

BZP exerts its pharmacological effects by acting as a dopamine and serotonin agonist. It stimulates the release of these neurotransmitters in the brain, leading to increased levels of alertness, euphoria, and energy. BZP also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
BZP has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. BZP also increases the release of cortisol, a stress hormone, and decreases the release of melatonin, a sleep hormone. BZP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments. It is easy to synthesize and has a well-defined chemical structure. BZP is also stable and has a long shelf life. However, BZP has some limitations for lab experiments. It is a controlled substance and requires special permits for its use. BZP is also a psychoactive drug and requires careful handling to prevent accidental exposure.

Future Directions

There are several future directions for the research on BZP. One potential area of research is the development of new analogs of BZP with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of BZP in the treatment of various neurological disorders. Additionally, the mechanism of action of BZP needs to be further elucidated to understand its effects on the brain and body.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various fields. BZP exerts its pharmacological effects by acting as a dopamine and serotonin agonist. BZP has been shown to have a wide range of biochemical and physiological effects. BZP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on BZP, which may lead to the development of new therapeutics for various neurological disorders.

Synthesis Methods

BZP can be synthesized through a simple two-step process. The first step involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. In the second step, 1-benzylpiperazine is reacted with 3,4-methylenedioxybenzaldehyde to form BZP.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have promising results in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. BZP has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(1-propylsulfonylpiperidin-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-2-12-28(24,25)23-7-3-4-18(15-23)22-10-8-21(9-11-22)14-17-5-6-19-20(13-17)27-16-26-19/h5-6,13,18H,2-4,7-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSZOYNMPSCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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